
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BMN-673" and belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors.
科学的研究の応用
Synthesis and Structural Characterization
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine, due to its complex structure, is a subject of interest in the synthesis and characterization of novel chemical compounds. Research in this field often explores the reaction of various derivatives to yield new compounds with potential biological activities. For example, the synthesis and characterization of pyrazole derivatives have been explored, revealing their structure through techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have been studied for their biological activity, including antitumor, antifungal, and antibacterial properties, showcasing the diverse applications of such chemicals in the development of new pharmacophores (Titi et al., 2020).
Antifungal and Antibacterial Applications
The antifungal and antibacterial potential of pyrimidine derivatives, including compounds similar to this compound, has been a significant area of research. Studies have demonstrated that certain derivatives exhibit considerable activity against specific fungi types, such as Aspergillus terreus and Aspergillus niger, pointing towards their utility in developing new antifungal agents. This underscores the role of these compounds in addressing microbial resistance and the need for new antimicrobial drugs (Jafar et al., 2017).
Catalytic and Polymerization Activities
Research has also extended into the catalytic and polymerization potential of pyrimidine derivatives. For instance, the synthesis of complexes with manganese(II) halides using ligands derived from pyrimidine structures has been investigated. These complexes exhibit distinct coordination geometries and magnetic properties, highlighting the versatility of pyrimidine derivatives in developing materials with specific magnetic or catalytic functions. Such studies open up possibilities for these compounds in materials science, especially in creating new magnetic materials or catalysts for chemical reactions (Wu et al., 2004).
Corrosion Inhibition
Another fascinating application area is the use of pyrimidine derivatives as corrosion inhibitors. The effectiveness of these compounds in preventing corrosion in petroleum oil well/tubing steel has been documented. This is particularly relevant in the petroleum industry, where corrosion of infrastructure can lead to significant economic losses and environmental hazards. Pyrimidine-based inhibitors have shown to form protective layers on metal surfaces, significantly mitigating corrosion and suggesting their potential in industrial applications (Sarkar et al., 2020).
特性
IUPAC Name |
N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-11-8-13(18(4-6-23-2)5-7-24-3)17-14(16-11)19-10-12(9-15-19)20(21)22/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRCKAZFPQHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

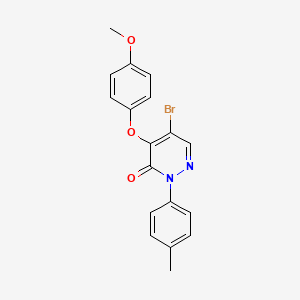
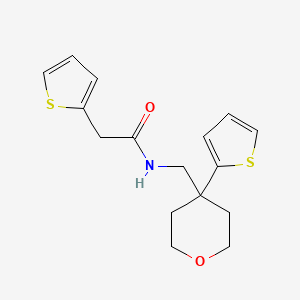
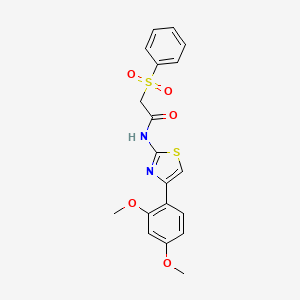
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)

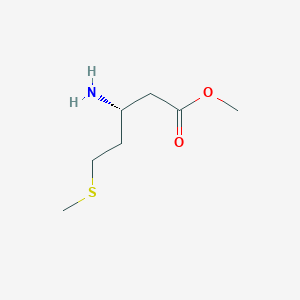
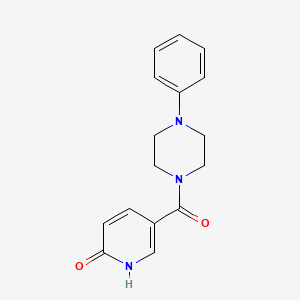
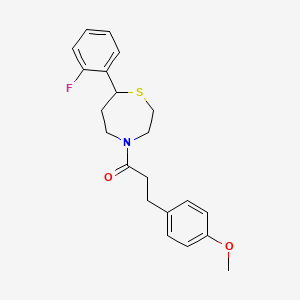
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2450597.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)

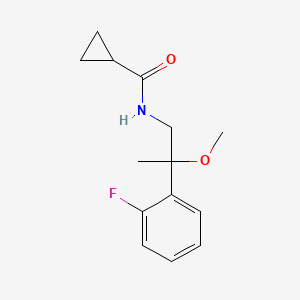
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)